2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-
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Overview
Description
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by the presence of a methoxyphenyl group attached to the benzopyran core, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with salicylaldehyde in the presence of a base can lead to the formation of the desired benzopyran derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.
Scientific Research Applications
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural similarity to natural products makes it a valuable tool for studying biological pathways and interactions.
Medicine: Research has shown that benzopyran derivatives possess potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be compared with other benzopyran derivatives, such as:
Chroman: A simpler benzopyran without the methoxyphenyl group.
Flavanones: Compounds with a similar benzopyran core but different substituents, often found in natural products like citrus fruits.
Isochroman: A structural isomer with the oxygen atom in a different position within the ring
The presence of the methoxyphenyl group in 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Properties
CAS No. |
113386-18-8 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3 |
InChI Key |
KGLWGNDJBBCSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCOC3=CC=CC=C23 |
Origin of Product |
United States |
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